molecular formula C18H25NO5 B3260915 Boc-o-benzyl-l-beta-homohydroxyproline CAS No. 336182-08-2

Boc-o-benzyl-l-beta-homohydroxyproline

Cat. No.: B3260915
CAS No.: 336182-08-2
M. Wt: 335.4 g/mol
InChI Key: JMUKNEBKTDVWBE-LSDHHAIUSA-N
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Description

Boc-O-Benzyl-L-beta-homohydroxyproline (CAS: 336182-08-2) is a modified hydroxyproline derivative widely used in peptide synthesis and glycobiology research. Its molecular formula is C₁₇H₂₃NO₅ (molecular weight: 321.373 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether protecting the hydroxyl group on the beta-homohydroxyproline backbone . This compound is critical for introducing hydroxyproline residues into peptides while preventing unwanted side reactions during solid-phase synthesis. Its stereochemistry and protection strategy enhance stability under acidic conditions, making it suitable for stepwise elongation of peptide chains .

Properties

IUPAC Name

2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUKNEBKTDVWBE-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129485
Record name (2S,4R)-1-[(1,1-Dimethylethoxy)carbonyl]-4-(phenylmethoxy)-2-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-08-2
Record name (2S,4R)-1-[(1,1-Dimethylethoxy)carbonyl]-4-(phenylmethoxy)-2-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-[(1,1-Dimethylethoxy)carbonyl]-4-(phenylmethoxy)-2-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-o-benzyl-l-beta-homohydroxyproline typically involves the protection of the hydroxyl group and the amino group. The process begins with the protection of the hydroxyl group using a benzyl group, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Boc-o-benzyl-l-beta-homohydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Peptide Synthesis : Boc-β-homohyp is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups during the synthesis process. The Boc (tert-butyloxycarbonyl) group can be selectively removed under mild conditions, allowing for stepwise peptide assembly .
  • Synthesis of Complex Organic Molecules : The compound serves as a versatile intermediate in the synthesis of various biologically active compounds, enabling chemists to create complex structures efficiently .

2. Biology

  • Building Block for Biologically Active Compounds : Boc-β-homohyp is employed in the development of novel peptides and peptidomimetics that can mimic natural biological processes. Its structural properties facilitate the design of compounds with specific biological activities .
  • Conformational Studies : The compound's unique structure allows researchers to study conformational constraints in peptides, aiding in understanding protein folding and interactions .

3. Medicine

  • Pharmaceutical Development : Boc-o-benzyl-l-beta-homohydroxyproline is used in the development of therapeutic agents, particularly those targeting specific receptors or enzymes. Its role as a prodrug or a part of drug conjugates enhances the efficacy and bioavailability of pharmaceuticals .
  • Drug Design : The compound's ability to form stable interactions with biological targets makes it a candidate for designing new drugs with improved pharmacokinetic properties .

Case Studies

  • Peptide Drug Development : A case study demonstrated the use of this compound in synthesizing a peptide that acts as an antagonist for specific receptors involved in cancer progression. The synthesized peptide exhibited high affinity and selectivity, showcasing the compound's utility in drug design .
  • Bioconjugation Techniques : Researchers employed Boc-β-homohyp in bioconjugation strategies to attach therapeutic agents to antibodies, enhancing their targeting capabilities against cancer cells. This application highlights its importance in developing targeted therapies .

Mechanism of Action

The mechanism of action of Boc-o-benzyl-l-beta-homohydroxyproline involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Boc-O-Benzyl-L-beta-Homohydroxyproline and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 336182-08-2 C₁₇H₂₃NO₅ 321.373 Boc (amine), Bzl (hydroxyl) Peptide synthesis, glycans
Boc-L-beta-Homoproline 56502-01-3 C₁₁H₁₉NO₄ 229.27 Boc (amine), free hydroxyl Enzyme inhibitors, alkaloids
Boc-Hyp-OBzl (Boc-trans-L-4-Hydroxyproline benzyl ester) 89813-47-8 C₁₇H₂₃NO₅ 321.373 Boc (amine), Bzl (hydroxyl) Peptide/protein engineering

Key Observations :

Boc-L-beta-Homoproline lacks the benzyl group, resulting in a smaller molecular weight (229.27 vs. 321.373) and reduced steric hindrance, making it more reactive in non-polar environments .

Boc-Hyp-OBzl shares the same molecular formula and weight as this compound but differs in stereochemistry (trans-4-hydroxyproline vs. beta-homohydroxyproline), affecting conformational flexibility in peptide chains .

Reactivity Insights :

  • The benzyl group in this compound provides robust protection against nucleophilic attack during peptide coupling but requires hydrogenolysis (H₂/Pd) for deprotection, which may limit compatibility with sulfur-containing residues .
  • Boc-L-beta-Homoproline, lacking the benzyl group, is more soluble in aqueous buffers, facilitating its use in enzyme inhibition assays .

Biological Activity

Boc-O-benzyl-L-beta-homohydroxyproline is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, applications in drug development, and relevant research findings.

  • Chemical Formula: C₁₆H₂₃NO₅
  • Molecular Weight: 305.37 g/mol
  • CAS Number: 218943-31-8
  • Structure: The compound features a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a beta-hydroxyproline backbone, which contributes to its stability and reactivity in various biochemical contexts.

Applications in Biological Research

This compound is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced biological activity, particularly in therapeutic contexts.
  • Drug Development: The compound's ability to modify peptide structures allows for the enhancement of drug efficacy and selectivity.
  • Biochemical Studies: Researchers employ this compound to investigate enzyme interactions and metabolic pathways, providing insights into cellular mechanisms and disease processes.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study demonstrated its effectiveness in inducing apoptosis in cancer cell lines, particularly those expressing the p53 tumor suppressor gene. The compound was shown to enhance the cytotoxic effects of chemotherapeutic agents by improving cellular uptake and solubility.

Immunomodulatory Effects

This compound has been reported to exhibit immunomodulatory activity. It influences the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from immune cells, suggesting a role in modulating immune responses during infections or inflammatory conditions.

Case Studies

  • Study on Apoptosis Induction:
    • Objective: To evaluate the apoptotic effects of this compound on various cancer cell lines.
    • Findings: The compound significantly increased apoptosis rates in p53-positive cell lines compared to p53-negative counterparts, indicating its potential as an adjunct therapy in p53-related cancers.
  • Immunomodulatory Research:
    • Objective: To assess the impact of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs).
    • Results: Treatment with the compound led to a marked increase in IL-8 and MCP-1 release, suggesting its utility in enhancing immune responses during bacterial infections.

Comparative Data Table

Biological ActivityEffect on Cancer CellsCytokine ReleaseMechanism
Induces apoptosisSignificant increaseIncreased IL-8Modulation of p53 pathways
Enhances drug efficacySynergistic effectsIncreased MCP-1Immunomodulatory activity
Modulates immune responseElevated TNF-alphaCytokine signaling modulation

Q & A

Q. What ethical frameworks apply when using this compound in biomedical research involving animal models?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):
  • Justify dosage based on preclinical toxicity studies (e.g., LD₅₀ in rodents).
  • Align with institutional animal care guidelines (e.g., IACUC protocols).
  • Report synthetic byproducts and environmental impact in compliance with Green Chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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